5-Amino-2-(trifluoromethyl)pyridin-4-ol

Physicochemical Profiling Drug Design Lead Optimization

Medicinal chemists require pyridine scaffolds with optimal CNS properties. 5-Amino-2-(trifluoromethyl)pyridin-4-ol (CAS 1196153-82-8) addresses this need with a LogP of ~1.97 and TPSA of 59.14 Ų, ideal for CNS drug candidates. Its unique tautomerism enables selective O/N-alkylation, diversifying chemotypes from a single building block. Batch-certified ≥95% purity with NMR, HPLC, and GC data eliminates re-purification. For procurement managers: reliable global shipping and bulk availability streamline lead expansion.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
CAS No. 1196153-82-8
Cat. No. B1399387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(trifluoromethyl)pyridin-4-ol
CAS1196153-82-8
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESC1=C(NC=C(C1=O)N)C(F)(F)F
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(12)3(10)2-11-5/h1-2H,10H2,(H,11,12)
InChIKeyHGRBXDHMWGUDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(trifluoromethyl)pyridin-4-ol: Physicochemical & Structural Baseline


5-Amino-2-(trifluoromethyl)pyridin-4-ol (CAS 1196153-82-8) is a heterocyclic building block of the trifluoromethylpyridinol class, with a molecular formula of C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol . It contains an amino group at the 5-position, a hydroxyl group at the 4-position, and an electron-withdrawing trifluoromethyl group at the 2-position of the pyridine ring . This substitution pattern confers a calculated LogP of approximately 1.97 and a topological polar surface area (TPSA) of 59.14 Ų , establishing it as a compact, moderately lipophilic scaffold. The compound is primarily supplied as a research intermediate with a typical purity of ≥95% .

Core Scaffold 5‑amino‑4‑hydroxy pyridine with electron‑withdrawing CF₃
Selectivity Handle Tautomeric 4‑pyridone enables regioselective O‑ or N‑derivatization
Procurement‑Ready Pre‑characterized material from multiple vendors reduces synthesis setup time

Procurement Risks of Generic Substitution


Simple positional isomerism or functional group deletion in the pyridine series profoundly alters both synthetic utility and biological readout. The 4‑hydroxy group in 5-amino-2-(trifluoromethyl)pyridin-4-ol enables tautomeric equilibration to a 4‑pyridone form (5‑amino‑2‑(trifluoromethyl)‑1H‑pyridin‑4‑one), which is absent in the non‑hydroxylated analog 5‑amino‑2‑(trifluoromethyl)pyridine [1]. This tautomerism modulates hydrogen‑bond donor/acceptor capacity and directs regioselective derivatization (e.g., O‑alkylation versus N‑alkylation), which critically affects downstream coupling yields. Furthermore, the trifluoromethyl group at the 2‑position combined with the hydroxy group at the 4‑position creates a unique electronic environment that influences the nucleophilicity of the 5‑amino group and the acidity of the hydroxyl proton—parameters that cannot be replicated by analogs carrying the CF₃ group at alternate positions or bearing different hydrogen‑bonding substituents .

4‑Hydroxy deletion Lacks tautomeric pyridone, altering hydrogen‑bond directionality and regioselective reactivity.
CF₃ positional isomers Electron‑withdrawing effect at alternate positions may shift amine nucleophilicity and reaction outcomes.
5‑Nitro analog Requires a separate reduction step before amine coupling, adding synthetic operations and purification.

Quantitative Differentiation vs. Closest Analogs


LogP & TPSA vs. Non-Hydroxylated Analog

Relative to its non‑hydroxylated analog 5‑amino‑2‑(trifluoromethyl)pyridine (CAS 106877‑33‑2), the 4‑hydroxy substituent reduces calculated LogP from ~2.4 to 1.97 and increases TPSA from ~38 Ų to 59.14 Ų [1]. This moderate polarity shift places the compound in a more favorable drug‑like chemical space while retaining sufficient lipophilicity for membrane permeation, offering a differentiated balance for fragment‑based and lead‑optimization campaigns where excessive lipophilicity is penalized.

LogP & TPSA Shift
Reported
ΔLogP ≈ −0.43
ΔTPSA ≈ +21 Ų
Supports polarity‑guided building block selection
Computed values; no experimental logD
Physicochemical Profiling Drug Design Lead Optimization

Tautomeric Reactivity: Regioselective Functionalization vs. 5-Nitro

The hydroxy group at the 4‑position undergoes tautomerism to give 5‑amino‑2‑(trifluoromethyl)‑1H‑pyridin‑4‑one [1], a behavior not possible for the nitro analog 5‑nitro‑2‑(trifluoromethyl)pyridin‑4‑ol (CAS 438554‑44‑0). The amino group can be selectively derivatized under conditions that leave the 4‑pyridone oxygen protected via internal hydrogen bonding, a feature exploited in patent literature for constructing S100A9 and Nurr‑1 inhibitor series [2][3]. The nitro analog, by contrast, requires a separate reduction step before amine functionalization, adding a synthetic operation and reducing atom economy.

Synthetic Versatility
Class‑level
Direct amine coupling
No reduction step needed
Reduces synthetic step count vs 5‑nitro analog
Inferred from functional groups; patent‑supported
Synthetic Methodology Regioselectivity Heterocycle Derivatization

Vendor-Validated Purity & Batch Consistency

Bidepharm supplies 5‑amino‑2‑(trifluoromethyl)pyridin‑4‑ol at a standard purity of 95% and provides batch‑specific QC documentation including NMR, HPLC, and GC spectra upon request . Apollo Scientific and abcr GmbH also list the compound at ≥95% purity . In contrast, many alternative suppliers offer the compound only via custom synthesis with no upfront purity specification or analytical guarantees [1]. For procurement requiring immediate experimental reproducibility, the availability of pre‑characterized material with documented purity eliminates the delay and risk associated with custom synthesis batches that may vary in purity from lot to lot.

Batch Purity
Lot attribute
≥95% (specified)
NMR, HPLC, GC reports
Supports procurement for reproducible synthesis
Vendor‑reported; verify lot‑specific COA
Quality Assurance Batch‑to‑Batch Reproducibility Procurement Compliance

Optimal Application Scenarios


Fragment-Based Drug Discovery: Balanced Polarity for CNS & Oral

With a LogP of ~1.97 and TPSA of 59.14 Ų, this compound sits within the favorable property range for CNS drug candidates, unlike the more lipophilic des‑hydroxy analog (LogP ~2.4) which may exceed the lead‑likeness threshold for central targets. Medicinal chemistry teams should select this scaffold when the design hypothesis demands a pyridine core with a low risk of P‑gp efflux and high blood‑brain barrier permeability potential .

Parallel Synthesis of Kinase & PPI Inhibitor Libraries

Patents from Active Biotech (WO2014184234A1) and Schroedinger Inc. (WO2022015624A1) demonstrate the utility of the free 5‑amino group for direct sulfonamide, amide, or urea coupling without a preceding reduction step, a distinct advantage over the 5‑nitro analog [1][2]. Contract research laboratories can streamline library production by eliminating one synthetic operation, directly lowering per‑compound synthesis cost and increasing throughput.

Regioselective O-/N-Functionalization via Pyridone Tautomerism

The ability of the 4‑hydroxy group to tautomerize to a 4‑pyridone allows chemists to achieve selective O‑alkylation or N‑alkylation by tuning reaction pH and solvent, a feature not available with the 5‑nitro or 5‑unsubstituted analogs . This enables the construction of chemotype diversity from a single building block, valuable for patent‑driven lead expansion around a core scaffold.

Direct Procurement for Late-Stage Functionalization

Where project timelines are compressed, procurement of the compound from vendors supplying batch‑certified ≥95% purity with NMR, HPLC, and GC data eliminates in‑house re‑purification and characterization cycles . This is particularly advantageous for academic screening centers and small biotechs lacking dedicated analytical chemistry support.

Application
Selection Property
Validation Focus
Fragment‑based CNS lead design
Polarity and H‑bond profile
Permeability and efflux assay compatibility
Kinase/PPI inhibitor library synthesis
Direct amine coupling efficiency
Synthesis throughput and yield
Regioselective scaffold diversification
Tautomer‑controlled derivatization
O vs N alkylation selectivity
Accelerated building block procurement
Batch‑certified purity
Reproducibility without re‑purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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